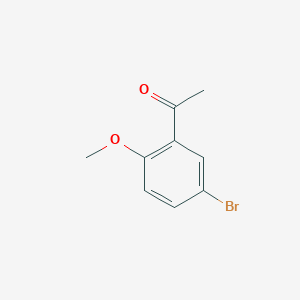
2-Methyl-4-(1H-purin-6-ylamino)-2-butanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(1H-purin-6-ylamino)-2-butanol typically involves the condensation of adenine derivatives with isopentenyl pyrophosphate. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods, including the use of genetically modified microorganisms that can produce the compound in large quantities. These methods are advantageous due to their efficiency and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-(1H-purin-6-ylamino)-2-butanol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and applications .
Applications De Recherche Scientifique
2-Methyl-4-(1H-purin-6-ylamino)-2-butanol has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is essential in plant biology research, particularly in studies related to cell growth and differentiation.
Medicine: Research has shown potential therapeutic applications, including its role in wound healing and skin care.
Industry: It is used in the agricultural industry to enhance plant growth and productivity.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-(1H-purin-6-ylamino)-2-butanol involves its interaction with specific receptors in plant cells, leading to the activation of various signaling pathways. These pathways regulate gene expression and cellular processes, ultimately promoting cell division and growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
DL-Dihydrozeatin: Another cytokinin with similar biological activities.
trans-Zeatin: A closely related compound with comparable functions.
6-Benzylaminopurine: A synthetic cytokinin used in plant tissue culture.
Uniqueness
Its natural occurrence and effectiveness in promoting cell division make it a valuable compound in both research and industry .
Propriétés
Numéro CAS |
16412-36-5 |
|---|---|
Formule moléculaire |
C10H15N5O |
Poids moléculaire |
221.26 g/mol |
Nom IUPAC |
2-methyl-4-(7H-purin-6-ylamino)butan-2-ol |
InChI |
InChI=1S/C10H15N5O/c1-10(2,16)3-4-11-8-7-9(13-5-12-7)15-6-14-8/h5-6,16H,3-4H2,1-2H3,(H2,11,12,13,14,15) |
Clé InChI |
BYBQVYKESCJUMW-UHFFFAOYSA-N |
SMILES |
CC(C)(CCNC1=NC=NC2=C1NC=N2)O |
SMILES canonique |
CC(C)(CCNC1=NC=NC2=C1NC=N2)O |
| 16412-36-5 | |
Synonymes |
2-Methyl-4-(1H-purin-6-ylamino)-2-butanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[bis(2-chloroethyl)amino]-5-methylbenzoic acid](/img/structure/B98222.png)


![(8S,9R,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B98227.png)







![N-methyl-N'-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine](/img/structure/B98240.png)
